Thioperamide

Vue d'ensemble

Description

Le thioperamide est un antagoniste puissant des récepteurs de l'histamine, en particulier des récepteurs H3 et H4 de l'histamine. Il est capable de traverser la barrière hémato-encéphalique et a été utilisé dans diverses expériences scientifiques pour étudier le système histaminergique. Le this compound a été utilisé initialement par Jean-Charles Schwartz dans ses premières expériences concernant le récepteur H3 de l'histamine .

Applications De Recherche Scientifique

Thioperamide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the histaminergic system and the role of histamine receptors in various chemical processes.

Biology: Employed in research to understand the physiological and pathological roles of histamine in the body.

Medicine: Investigated for its potential therapeutic effects in conditions such as short-term memory impairment and epilepsy.

Industry: Utilized in the development of new drugs targeting histamine receptors

Mécanisme D'action

Target of Action

Thioperamide is a potent antagonist of the histamine H3 receptor (HRH3) and the histamine H4 receptor (HRH4) . These receptors are primarily found in the central nervous system and are involved in the regulation of histamine release .

Mode of Action

This compound acts by blocking the histamine autoreceptors (HRH3 and HRH4), which negatively regulate the release of histamine . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, leading to a greater release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Biochemical Pathways

This compound’s action on histamine receptors influences several biochemical pathways. For instance, it has been found to increase the levels of lysobisphosphatidic acid , a lipid that plays a role in cellular processes such as cell proliferation and survival. This compound also influences the histamine-dependent activation of the H2R/PKA/CREB pathway , which is involved in cell signaling and gene expression.

Result of Action

This compound has been found to have several molecular and cellular effects. It promotes the proliferation of neural stem cells and enhances neurogenesis . It also ameliorates neuronal loss and β-amyloid pathology in transgenic mice, suggesting potential benefits in conditions like Alzheimer’s disease . Moreover, this compound has been shown to protect primary neurons against oxygen-glucose deprivation-induced injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as serotonin, can modulate the effects of this compound . Additionally, the physiological state of the individual, including factors like age, health status, and the presence of other medications, can also impact the action of this compound .

Analyse Biochimique

Biochemical Properties

Thioperamide interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, leading to a greater release of histamine . This interaction with histamine autoreceptors is a key aspect of this compound’s biochemical role.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation of NE-4C stem cells under both normal and oxygen-glucose deprivation conditions . This compound also enhances neurogenesis in the dentate gyrus (DG) and subventricular zone (SVZ) regions in vivo, and ameliorates chronic cerebral hypoperfusion-induced cognitive impairments .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on histamine autoreceptors . It blocks these autoreceptors, leading to an enhanced release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Temporal Effects in Laboratory Settings

In studies involving mice with 6-hydroxydopamine (6-OHDA) lesions, administration of this compound was found to rescue the normal rest/activity cycle . Moreover, this compound counteracted the deficit of novel object recognition produced by 6-OHDA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies investigating the effects of H3R antagonists such as this compound on drug-induced locomotion, conditioned place preference, drug self-administration, reinstatement, sensitization, and drug discrimination, the results have been inconsistent .

Metabolic Pathways

The metabolic pathway of histamine involving histamine N τ methyl-transferase can be prominently expedited through the application of a highly specific and potent inhibitor of diamine oxidase .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with histamine autoreceptors, it is likely that this compound localizes to areas where these receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

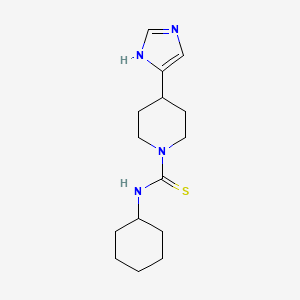

Le thioperamide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la cyclohexylamine avec le 4-(1H-imidazol-4-yl)pipéridine-1-carbothioamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le thioperamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter des réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent des sulfoxydes, des sulfones et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le système histaminergique et le rôle des récepteurs de l'histamine dans divers processus chimiques.

Biologie : Employé dans la recherche pour comprendre les rôles physiologiques et pathologiques de l'histamine dans l'organisme.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que les troubles de la mémoire à court terme et l'épilepsie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'histamine

Mécanisme d'action

Le this compound agit comme un antagoniste des autorécepteurs de l'histamine, qui régulent négativement la libération de l'histamine. En bloquant ces autorécepteurs, le this compound améliore l'activité des neurones histaminergiques, ce qui conduit à une libération plus importante d'histamine. Cette action sur les récepteurs H3 de l'histamine est censée favoriser l'éveil et améliorer la consolidation de la mémoire .

Comparaison Avec Des Composés Similaires

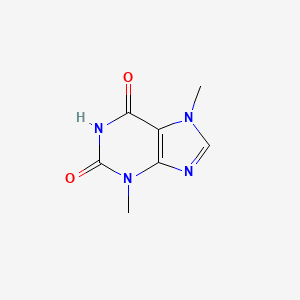

Le thioperamide est souvent comparé à d'autres antagonistes des récepteurs de l'histamine, tels que :

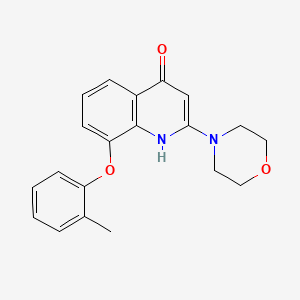

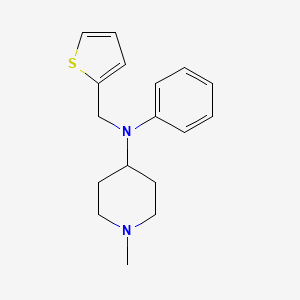

JNJ 7777120 : Un antagoniste sélectif du récepteur H4 de l'histamine.

JNJ 5207852 : Un antagoniste sélectif du récepteur H3 de l'histamine.

Pitolisant : Un autre antagoniste du récepteur H3 de l'histamine utilisé dans le traitement de la narcolepsie

Unicité

La capacité du this compound à agir à la fois comme un antagoniste des récepteurs H3 et H4 de l'histamine, ainsi que sa capacité à traverser la barrière hémato-encéphalique, le rend unique parmi les antagonistes des récepteurs de l'histamine. Cette double action lui permet de moduler la libération d'histamine plus efficacement et offre une gamme plus large d'applications thérapeutiques potentielles .

Références

Propriétés

IUPAC Name |

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

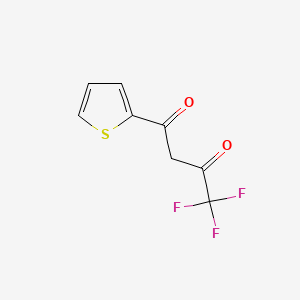

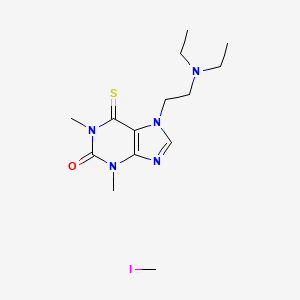

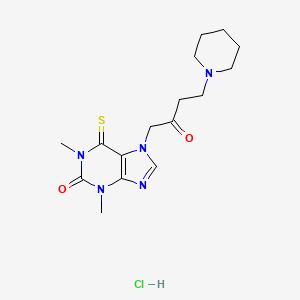

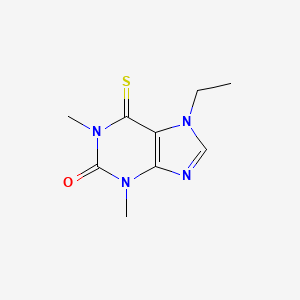

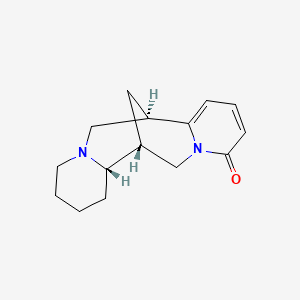

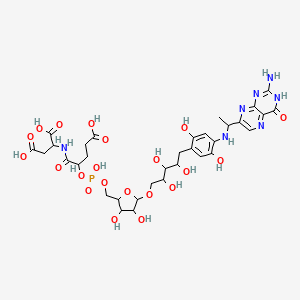

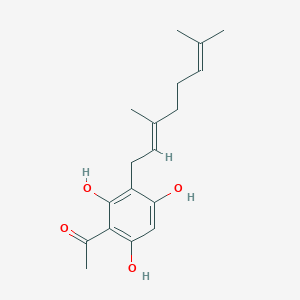

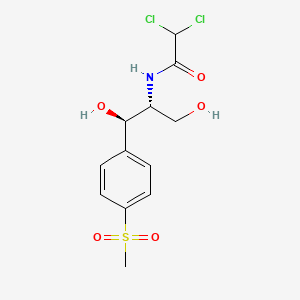

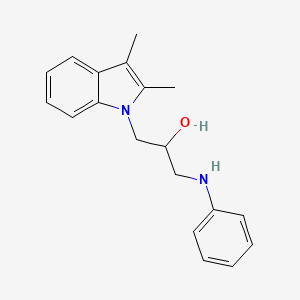

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.